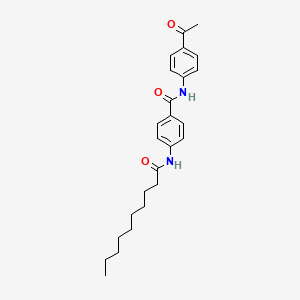![molecular formula C26H20BrN3O3 B11547434 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of naphthylamine with acetic anhydride to form N-(naphthalen-1-yl)acetamide. This intermediate is then reacted with an appropriate aldehyde to form the imine derivative. The final step involves the esterification of the imine derivative with 4-bromobenzoic acid under suitable conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzoate ester can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
科学的研究の応用
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors .
作用機序
The mechanism of action of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromobenzoate ester moiety but lacks the naphthalene and imine groups.
Naphthylamine derivatives: Contain the naphthalene moiety but differ in other functional groups.
Uniqueness
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its combination of a naphthalene moiety, an imine group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C26H20BrN3O3 |
|---|---|
分子量 |
502.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C26H20BrN3O3/c27-21-12-10-20(11-13-21)26(32)33-22-14-8-18(9-15-22)16-29-30-25(31)17-28-24-7-3-5-19-4-1-2-6-23(19)24/h1-16,28H,17H2,(H,30,31)/b29-16+ |
InChIキー |
UWTSEIHTZRINOI-MUFRIFMGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11547370.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11547378.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11547380.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)

![N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11547385.png)
![2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B11547388.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)